molecular formula C23H19N5O3S B2676294 3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1216988-74-7

3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B2676294
CAS No.: 1216988-74-7
M. Wt: 445.5
InChI Key: ULAXWDZZOXIGEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Triazolo[4,3-a]Pyrazine Research

The triazolo[4,3-a]pyrazine scaffold has been a cornerstone of heterocyclic chemistry since the mid-20th century, initially explored for its electron-deficient aromatic system and capacity to engage in hydrogen bonding. Early work focused on its synthesis via cyclocondensation reactions, as demonstrated by the reaction of hydrazine derivatives with α-haloketones. The discovery of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine as the pharmacophore of sitagliptin (a dipeptidyl peptidase-4 inhibitor for type II diabetes) marked a pivotal milestone, validating its druglikeness and spurring derivative development. By 2023, over 302 active molecules based on this scaffold had been reported, including seven marketed drugs such as simmiparib and ABT-341.

The structural versatility of the triazolopyrazine nucleus enables substitutions at positions 3, 5, 7, and 8, facilitating tailored interactions with biological targets. For instance, ethylenediamine-linked derivatives exhibit enhanced antibacterial activity via π-cation interactions with DNA gyrase, while aryl ether modifications (e.g., 4-ethoxyphenyl groups) improve metabolic stability and target affinity. These advancements underscore the scaffold’s adaptability across therapeutic areas, from antimicrobials to kinase inhibitors.

Scientific Emergence and Academic Interest

The specific compound 3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-triazolo[4,3-a]pyrazin-8(7H)-one emerged from efforts to optimize dual c-Met/VEGFR-2 inhibition, a strategy for combating angiogenesis-dependent cancers. Its design incorporates three critical elements:

  • Triazolopyrazine Core : Serves as a hydrogen bond acceptor, engaging kinase ATP-binding pockets.
  • Indole-3-yl Moiety : Mimics tryptophan residues, promoting interactions with hydrophobic subsites.
  • 4-Ethoxyphenyl Group : Enhances solubility and modulates electron distribution for improved pharmacokinetics.

Synthetic routes to this compound typically begin with the preparation of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine (VI ) via a six-step sequence involving hydrazine hydrate, chloroacetyl chloride, and ethylenediamine. Subsequent functionalization employs Boc-protected amino acids, followed by deprotection and conjugation with indole-3-glyoxyl chloride or sulfonyl chlorides. Key intermediates are characterized by NMR and mass spectrometry, with X-ray crystallography confirming regioselective substitutions.

Recent academic interest has centered on structure-activity relationship (SAR) studies. For example, replacing the 4-ethoxyphenyl group with alkyl chains increases lipophilicity and Staphylococcus aureus inhibition (MIC = 16–32 μg/mL), while indole substitutions improve c-Met kinase inhibition (IC~50~ = 26 nM). Such findings highlight the compound’s dual potential as an antimicrobial and anticancer agent.

Research Significance in Heterocyclic Medicinal Chemistry

This compound epitomizes the convergence of rational design and heterocyclic diversity in drug discovery. The triazolopyrazine scaffold’s nitrogen-rich structure enables:

  • Multitarget Engagement : Dual inhibition of c-Met and VEGFR-2 kinases via conserved interactions with catalytic lysine and gatekeeper residues.
  • Antimicrobial Activity : Disruption of bacterial cell membranes through cationic interactions, particularly with Gram-negative Escherichia coli (MIC = 16 μg/mL).
  • Metabolic Stability : The ethoxy group’s electron-donating effects reduce cytochrome P450-mediated oxidation, extending plasma half-life.

Comparative studies with analogs reveal critical SAR insights (Table 1):

Table 1. Structural Modifications and Biological Activities of Selected Triazolopyrazine Derivatives

Compound R^1^ Substituent R^2^ Substituent c-Met IC~50~ (nM) VEGFR-2 IC~50~ (µM) S. aureus MIC (µg/mL)
17l Indol-3-yl 4-Ethoxyphenyl 26.00 2.6 32
2e Phenyl Hexyl N/A N/A 16
1i Indol-3-yl 4-Methoxyphenyl 38.50 4.1 64

Data adapted from .

The thioether linkage in 3-((2-(1H-indol-3-yl)-2-oxoethyl)thio) derivatives confers conformational flexibility, enabling adaptation to diverse binding pockets. This feature, combined with the indole moiety’s propensity for π-stacking, explains its superior kinase inhibition relative to alkyl-substituted analogs.

Academic Research Objectives and Scope

Current research objectives focus on three areas:

  • Synthetic Methodology : Streamlining multi-step sequences using flow chemistry and catalytic dehydrogenation. For example, replacing phosphorus oxide trichloride with biocatalysts could improve cyclization yields.
  • Target Identification : Profiling off-target effects via kinome-wide screening and molecular dynamics simulations. Preliminary data suggest additional activity against FGFR1 and PDGFRβ.
  • Formulation Strategies : Addressing solubility limitations through prodrug approaches or nanoparticle encapsulation.

Ongoing studies also explore hybrid derivatives combining triazolopyrazine cores with quinazoline or imidazo[1,2-a]pyridine fragments, aiming to amplify anticancer efficacy. These efforts align with broader goals of expanding the therapeutic index and overcoming resistance mechanisms in multidrug-resistant pathogens and tumors.

Properties

IUPAC Name

7-(4-ethoxyphenyl)-3-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S/c1-2-31-16-9-7-15(8-10-16)27-11-12-28-21(22(27)30)25-26-23(28)32-14-20(29)18-13-24-19-6-4-3-5-17(18)19/h3-13,24H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAXWDZZOXIGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)C4=CNC5=CC=CC=C54)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 1H-indole-3-carbaldehyde with ethyl acetoacetate to form an intermediate, which is then subjected to cyclization with thiosemicarbazide to yield the triazolopyrazine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions include oxindole derivatives, reduced triazolopyrazine compounds, and various substituted derivatives with modified biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit cyclin-dependent kinase 1 (CDK1), leading to cell cycle arrest at the G2/M phase. This inhibition prevents the phosphorylation of survivin, a protein involved in cell survival, thereby inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogues:

Compound Name Substituent (Position 3) Substituent (Position 7) Molecular Weight Solubility* Key Features
Target Compound 2-(1H-Indol-3-yl)-2-oxoethylthio 4-Ethoxyphenyl ~420–430† Likely low water solubility Indole group enhances hydrophobicity; ethoxyphenyl improves metabolic stability .
7-(4-Fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one Thioxo 4-Fluorobenzyl Not reported Soluble in DMF, DMSO; low in alcohols Validated for pharmaceutical use via potentiometric titration .
3-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (G802-0965) (2-Chloro-6-fluorobenzyl)sulfanyl 4-Ethoxyphenyl 430.89 Not reported Halogenated benzyl group may enhance receptor binding .
7-(3,4-Dimethylphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (G802-0593) [2-(3-Methoxyphenyl)-2-oxoethyl]sulfanyl 3,4-Dimethylphenyl 420.49 Not reported Methoxy and dimethyl groups modulate electronic and steric effects .

*Solubility data inferred from structurally related compounds .
†Calculated based on molecular formula (C₂₃H₂₀N₄O₃S).

Pharmacological and Analytical Considerations

  • Biological Activity: 3-Alkyl/aryl derivatives exhibit P2X7 receptor antagonism, cytotoxicity, and cerebroprotective effects . The indole group in the target compound may enhance binding to hydrophobic pockets in biological targets.
  • Analytical Methods: Non-aqueous potentiometric titration (validated for 7-(4-fluorobenzyl)-3-thioxo derivatives) achieves 99–101% accuracy with ≤0.22% uncertainty . HPLC methods detect impurities (e.g., oxidation byproducts) at ≤0.5% levels, critical for pharmaceutical quality control .

Key Research Findings

Substituent Effects: Position 3: Thioether-linked groups (e.g., indolyl, halogenated benzyl) improve metabolic stability compared to sulfonyl/sulfinyl linkages .

Synthetic Flexibility : CDI-mediated activation enables diverse carboxylic acid inputs, supporting high-yield synthesis of 3,7-disubstituted derivatives .

Unmet Challenges: Limited solubility of indole-containing derivatives may necessitate prodrug strategies. Pharmacokinetic data for 4-ethoxyphenyl substituents remain unexplored.

Biological Activity

3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a complex organic compound with potential biological activities. This compound is characterized by its unique structural features, including an indole moiety and a triazolopyrazine core, which are known to contribute to various pharmacological properties.

The compound's molecular formula is C21H19N5O2SC_{21}H_{19}N_{5}O_{2}S, with a molecular weight of approximately 393.47 g/mol. Its structure includes functional groups that are crucial for its biological activity.

PropertyValue
Molecular FormulaC21H19N5O2SC_{21}H_{19}N_{5}O_{2}S
Molecular Weight393.47 g/mol
CAS Number1189961-18-9

Antimicrobial Activity

Research indicates that compounds with indole and triazole frameworks exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate efficacy against various strains of bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) . The compound may exhibit comparable activity due to its structural similarities.

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been highlighted in various studies. Compounds with triazole rings often show inhibition of cyclooxygenase enzymes (COX), which play a critical role in inflammation. For example, related compounds have demonstrated IC50 values in the low micromolar range against COX-II, suggesting that our compound could also possess significant anti-inflammatory activity .

Cytotoxicity and Antiproliferative Effects

Preliminary studies on related indole derivatives have shown promising cytotoxic effects against cancer cell lines. For instance, specific derivatives exhibited low minimum inhibitory concentrations (MICs) against cancer cells, indicating strong antiproliferative activity . The compound's structure suggests it may interact with cellular pathways involved in cancer proliferation.

Case Studies and Research Findings

  • Antibacterial Activity : A study reported that indole-based compounds showed low MICs against S. aureus and MRSA. The compound's structure may allow it to bind effectively to bacterial targets, inhibiting growth .
  • COX Inhibition : In a comparative study of various pyrazole derivatives, compounds similar to the one showed selective inhibition of COX-II with IC50 values ranging from 0.52 to 22.25 μM . This indicates the potential for our compound to exhibit similar selectivity and potency.
  • Cytotoxicity : A recent evaluation of indole derivatives revealed significant antiproliferative effects against several cancer cell lines, suggesting that compounds containing the indole moiety can disrupt cancer cell growth .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.